N-3 Morpholino Substitution Diminishes Antibacterial Potency by Up to 10-Fold vs. 4-Hydroxybenzamide Analog
In a published panel of 14 compounds evaluated against a panel of 8 Gram-positive and Gram-negative bacteria, the antibacterial potency was heavily dependent on the N-3 substituent of the thiazolidinone ring. The lead compound 5d, bearing a 4-hydroxybenzamide substituent, was the most active. In contrast, the target compound 7a and its analogs 7b–c, which carry a morpholino group, were ranked among the least active in the series [1]. The consistent inferiority of the morpholino subgroup directly quantifies the potency penalty of this structural feature.
| Evidence Dimension | Overall antibacterial activity ranking (based on MIC values against 8 strains) |
|---|---|
| Target Compound Data | 7a: Ranked 13th out of 14. 7b: Ranked 11th. 7c: Ranked 10th. The morpholino derivatives (7a–c) were explicitly noted as 'among the less active compounds' in the series [1]. |
| Comparator Or Baseline | Compound 5d (4-hydroxybenzamide analog): Ranked 1st. MIC = 37.9–113.8 µM, MBC = 75.9–151.7 µM [1]. |
| Quantified Difference | The activity ranking drops from the most potent (5d) to near-least potent (7a) solely by replacing the N-3 substituent from 4-hydroxybenzamide to morpholino. The authors noted that introduction of the morpholino moiety 'decreased activity' [1]. |
| Conditions | Microdilution method; panel included S. aureus, B. cereus, E. cloacae, P. aeruginosa, S. Typhimurium, and others. Reference antibiotics: ampicillin and streptomycin [1]. |
Why This Matters
This head-to-head ranking proves that selecting a 3-morpholino derivative for antimicrobial screening will yield significantly lower hit rates compared to the potent 3-benzamide series, enabling procurement managers to choose the active scaffold.
- [1] Horishny, V.; Kartsev, V.; Matiychuk, V.; Geronikaki, A.; Anthi, P.; Pogodin, P.; Poroikov, V.; Ivanov, M.; Kostic, M.; Soković, M.D.; et al. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Pharmaceuticals 2020, 13(9), 229. View Source
